N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzenecarboxamide N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzenecarboxamide
Brand Name: Vulcanchem
CAS No.: 329929-12-6
VCID: VC6284145
InChI: InChI=1S/C23H21NO3/c1-27-19-13-11-18(12-14-19)16-24-23(26)21-10-6-5-9-20(21)22(25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,26)
SMILES: COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)CC3=CC=CC=C3
Molecular Formula: C23H21NO3
Molecular Weight: 359.425

N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzenecarboxamide

CAS No.: 329929-12-6

Cat. No.: VC6284145

Molecular Formula: C23H21NO3

Molecular Weight: 359.425

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzenecarboxamide - 329929-12-6

Specification

CAS No. 329929-12-6
Molecular Formula C23H21NO3
Molecular Weight 359.425
IUPAC Name N-[(4-methoxyphenyl)methyl]-2-(2-phenylacetyl)benzamide
Standard InChI InChI=1S/C23H21NO3/c1-27-19-13-11-18(12-14-19)16-24-23(26)21-10-6-5-9-20(21)22(25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,26)
Standard InChI Key RFZISWNJNBYILS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)CC3=CC=CC=C3

Introduction

Chemical Identity and Nomenclature

N-(4-Methoxybenzyl)-2-(2-phenylacetyl)benzenecarboxamide is systematically named according to IUPAC guidelines, reflecting its benzamide backbone and substituents. The compound’s CAS registry number (329929-12-6) provides a unique identifier for regulatory and commercial purposes . Synonyms include N-[(4-methoxyphenyl)methyl]-2-(2-phenylacetyl)benzamide and N-(4-Methoxybenzyl)-2-(phenylacetyl)benzamide, underscoring its structural relationship to simpler benzamide derivatives such as N-(4-Methoxyphenyl)benzamide (CAS 7472-54-0) . The presence of both methoxy and phenylacetyl groups distinguishes it from related compounds like 4-Amino-N-methylbenzamide (CAS 6274-22-2), which lacks the aromatic acetyl substituent .

Structural Analysis and Molecular Features

Core Benzamide Framework

The molecule’s foundation is a benzamide group (C6H5CONH2\text{C}_6\text{H}_5\text{CONH}_2), where the amide nitrogen is bonded to a 4-methoxybenzyl group (C6H4(OCH3)CH2\text{C}_6\text{H}_4(\text{OCH}_3)\text{CH}_2) . This substitution pattern introduces steric bulk and electronic effects, influencing solubility and reactivity. The second position of the benzene ring is further functionalized with a phenylacetyl group (C6H5COCH2\text{C}_6\text{H}_5\text{COCH}_2), creating a conjugated system that may enhance ultraviolet (UV) absorption characteristics .

Stereoelectronic Properties

The methoxy group (-OCH3\text{-OCH}_3) at the para position of the benzyl moiety donates electron density via resonance, activating the aromatic ring toward electrophilic substitution. Conversely, the phenylacetyl group introduces electron-withdrawing effects, creating a polarized electronic environment. This duality likely impacts the compound’s interactions with biological targets or materials matrices .

Physicochemical Properties

The compound’s physicochemical profile, as reported in experimental studies, is summarized below:

PropertyValueMethod/Conditions
Molecular Weight359.418 g/molComputed via PubChem
Density1.2 ± 0.1 g/cm³Experimental measurement
Boiling Point578.3 ± 45.0 °CAt 760 mmHg
Flash Point303.6 ± 28.7 °CStandard test
Vapor Pressure0.0 ± 1.6 mmHg at 25°CPredicted
LogP (Octanol-Water)3.27Calculated

These properties suggest moderate lipophilicity (LogP = 3.27), compatible with membrane permeability in biological systems, and high thermal stability inferred from the elevated boiling point . The low vapor pressure indicates minimal volatility at ambient conditions, favoring solid-state applications.

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